molecular formula C7H4F3NO2 B1291705 2-Amino-3,4,5-trifluorobenzoic acid CAS No. 531529-72-3

2-Amino-3,4,5-trifluorobenzoic acid

Cat. No.: B1291705
CAS No.: 531529-72-3
M. Wt: 191.11 g/mol
InChI Key: SSLDKXORXLCJBF-UHFFFAOYSA-N
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Description

2-Amino-3,4,5-trifluorobenzoic acid is a useful research compound. Its molecular formula is C7H4F3NO2 and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Process Improvement

2,4,5-Trifluorobenzoic acid, a close analogue to 2-amino-3,4,5-trifluorobenzoic acid, is used as a synthetic intermediate in pharmaceuticals and materials science. Deng et al. (2015) developed a microflow process for its synthesis, enhancing yield and purity, which could be applicable to this compound as well (Deng et al., 2015).

Catalytic Applications

Jie Fu et al. (2016) researched the decarboxylation of 2,4,5-trifluorobenzoic acid, another closely related compound, using copper catalysts. This study highlights the potential of using similar fluoro-substituted benzoic acids, like this compound, in catalytic processes, particularly in environmentally friendly synthesis methods (Fu et al., 2016).

Analytical Chemistry

In analytical chemistry, 2-aminobenzoic acid, structurally related to this compound, is utilized for labeling N-glycans. Hronowski et al. (2020) developed a method using 2-aminobenzoic acid for on-MALDI-target glycan labeling, improving analysis efficiency. This suggests a potential application for this compound in similar analytical processes (Hronowski et al., 2020).

Chemical Properties

The chemical properties of related compounds like 3-chloro-2,4,5-trifluorobenzoic acid, synthesized from 3-amino-2,4,5-trifluorobenzoic acid, provide insights into the potential applications of this compound in materials science and molecular design. Quan et al. (2012) studied the crystal structure of this chlorinated derivative, which could inform the use of this compound in similar contexts (Quan & Sun, 2012).

Pharmaceutical Development

While specific studies on this compound in pharmaceuticals are not directly available, its structural analogues have been investigated for their potential in drug development. For instance, Bradshaw et al. (2002) explored amino acid prodrugs of antitumor benzothiazoles, demonstrating how structural variations can significantly impact drug efficacy and safety. This research may open avenues for employing this compound in similar drug development processes (Bradshaw et al., 2002).

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and to avoid breathing dust. It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The synthesis of related compounds has been improved and streamlined, suggesting potential for further optimization of the synthesis process of 2-Amino-3,4,5-trifluorobenzoic acid . Additionally, given its potential inhibitory activity towards d-amino acid oxidases, there may be future research directions exploring its use in the treatment of mental disorders .

Biochemical Analysis

Biochemical Properties

2-Amino-3,4,5-trifluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as d-amino acid oxidases, which are involved in the metabolism of amino acids . The interaction between this compound and these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cell biology and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of target enzymes, forming a stable enzyme-inhibitor complex that prevents the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can activate certain signaling pathways by binding to receptors or other signaling proteins, leading to changes in cellular responses and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disturbances. Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the activity of enzymes in other metabolic pathways, such as those involved in energy production and lipid metabolism, further influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s interaction with target biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-amino-3,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLDKXORXLCJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624093
Record name 2-Amino-3,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531529-72-3
Record name 2-Amino-3,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,4,5-trifluorobenzoic acid
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